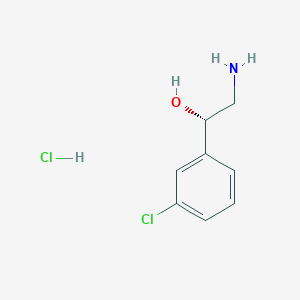
(S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a hydrochloride salt of (S)-2-Amino-1-(3-chlorophenyl)ethanol, which is known for its applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone, (S)-3-chloroacetophenone, followed by the introduction of the amino group. One common method is the asymmetric reduction of (S)-3-chloroacetophenone using a chiral catalyst to obtain the chiral alcohol. This is followed by the conversion of the hydroxyl group to an amino group through a substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric reduction processes using chiral catalysts or biocatalysts. The use of biocatalysts, such as enzymes, can offer high enantioselectivity and yield. The final product is obtained by crystallization from an appropriate solvent to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-3-chloroacetophenone.
Reduction: Formation of (S)-2-amino-1-(3-chlorophenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-1-(4-chlorophenyl)ethanol hydrochloride: A regioisomer with the chlorine atom at the para position.
2-Amino-1-(3-bromophenyl)ethanol hydrochloride: A halogen-substituted analog with a bromine atom instead of chlorine.
Uniqueness
(S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and regioisomers. The presence of the chlorine atom at the meta position also influences its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(1S)-2-amino-1-(3-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKAIIHCHCFEO-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468408 |
Source


|
| Record name | (S)-2-AMINO-1-(3-CHLOROPHENYL)ETHANOL HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
469887-83-0 |
Source


|
| Record name | (S)-2-AMINO-1-(3-CHLOROPHENYL)ETHANOL HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

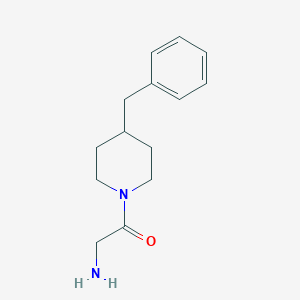
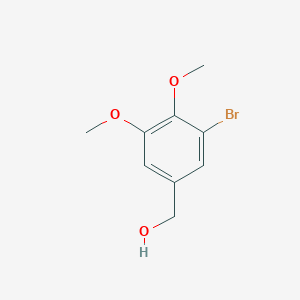

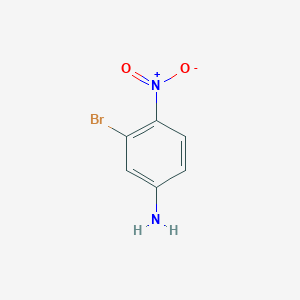

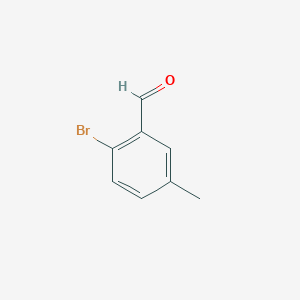
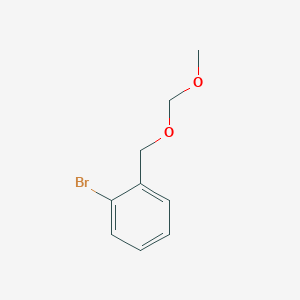
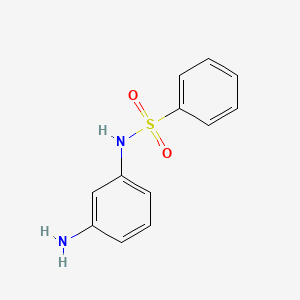
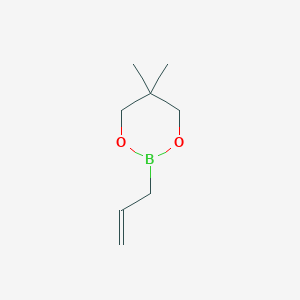
![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)



